molecular formula C6H8O5 B2914976 (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid CAS No. 2228571-37-5

(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid

Cat. No.: B2914976
CAS No.: 2228571-37-5
M. Wt: 160.125
InChI Key: GGRRVOGSNSSIJE-MYNUVTBMSA-N
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Description

(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid is a cyclobutane derivative with two carboxylic acid groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a diester precursor using a strong base, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of cyclobutane-1,3-dicarboxylic acid or cyclobutane-1,3-diketone.

    Reduction: Formation of cyclobutane-1,3-dimethanol or cyclobutane-1,3-dialdehyde.

    Substitution: Formation of cyclobutane-1,3-dicarboxylic acid derivatives with various substituents.

Scientific Research Applications

(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound’s unique cyclobutane ring structure may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,3-dicarboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and properties.

    Cyclobutane-1,2-dicarboxylic acid: Has carboxylic acid groups at different positions, affecting its chemical behavior.

    Cyclopentane-1,3-dicarboxylic acid: Contains an additional carbon in the ring, altering its steric and electronic properties.

Properties

IUPAC Name

1-hydroxycyclobutane-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-4(8)3-1-6(11,2-3)5(9)10/h3,11H,1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRRVOGSNSSIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228571-37-5
Record name rac-(1s,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid
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